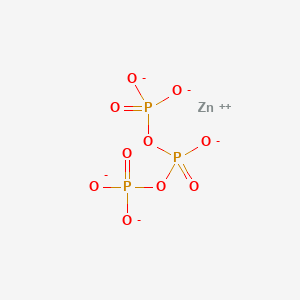

Triphosphoric acid, zinc salt

Description

Significance in Contemporary Materials Science and Engineering

In the realm of materials science, zinc triphosphate is recognized for its significant role as a corrosion inhibitor. ontosight.ai It is incorporated into paints and coatings to provide a protective layer on metal surfaces, safeguarding them from environmental degradation. ontosight.aigruppogaser.com This has made it a valuable component in the automotive, construction, and appliance industries. gruppogaser.comesaar.com Beyond corrosion resistance, its unique properties are being harnessed in the development of advanced materials, including nanomaterials and hybrid composites, to enhance their performance. ontosight.ai The biocompatibility of zinc triphosphate has also opened avenues for its use in biomedical applications, such as in dental materials and tissue engineering. ontosight.ainih.gov

The compound's effectiveness often lies in its ability to form a stable, crystalline layer on a substrate, which provides both a physical and electrochemical barrier. atamankimya.com Research has shown that the morphology and crystal size of the zinc triphosphate can be controlled through various synthesis methods, which is crucial for optimizing its performance in different applications. ontosight.airesearchgate.net

Historical Context of Related Zinc Phosphate (B84403) Research

The development of zinc phosphate-based materials is rooted in the broader history of corrosion protection research dating back to the late 19th and early 20th centuries. atamankimya.com Early efforts to protect metals from rust involved lead and chromate-based coatings, which were later identified as significant health and environmental hazards. atamankimya.com This led to the exploration of safer alternatives, with phosphate-based treatments emerging as a promising solution.

The pioneering work on phosphate coatings began in the early 1900s. duboischemicals.comtechplate.com A significant advancement came with the use of zinc dihydrogen phosphate added to phosphoric acid, a process that continues to be relevant today. techplate.com During World War II, zinc phosphate coatings were extensively used to protect military equipment, such as firearms and aircraft, from corrosion. duboischemicals.comwikipedia.org Over the decades, zinc phosphate treatments have been continuously refined to improve their performance, including lowering treatment temperatures and reducing application times. j-cst.org

Scope of Academic Inquiry into Triphosphoric Acid, Zinc Salt

Academic research into this compound, and related zinc phosphates is multifaceted. A significant area of investigation is the synthesis and characterization of these materials. ontosight.airesearchgate.netacs.org Researchers are exploring various methods, such as chemical precipitation and hydrothermal synthesis, to produce zinc triphosphate with controlled particle sizes and morphologies. ontosight.ai

Another major focus is understanding the fundamental properties of these compounds. This includes studies on their crystal structure, thermal stability, and electrochemical behavior. acs.orgrandallcygan.commst.edu Advanced analytical techniques like X-ray diffraction, spectroscopy, and microscopy are employed to probe the material's characteristics at the atomic and molecular levels. nih.govacs.org

Furthermore, a substantial body of research is dedicated to the application of zinc triphosphate, particularly in the field of corrosion science. esaar.comtaylorandfrancis.com Studies investigate the mechanisms of corrosion inhibition and the factors that influence the protective performance of zinc triphosphate coatings. gruppogaser.comesaar.com There is also growing interest in its biomedical applications, with studies focusing on its biocompatibility and potential use in drug delivery and bone regeneration. nih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its related compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | O10P3Zn-3 | nih.gov |

| Molecular Weight | 832.7 g/mol | nih.gov |

| IUPAC Name | pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate | nih.gov |

| Solubility in water | Insoluble | wikipedia.org |

| Industry | Application | Benefit | Source |

|---|---|---|---|

| Automotive | Protection of chassis, engine parts, and body panels | Corrosion resistance | gruppogaser.com |

| Construction | Protection of steel beams, pipes, and structural elements | Corrosion resistance | gruppogaser.com |

| Appliances | Extends the life of metal parts in household and industrial appliances | Durability and corrosion resistance | gruppogaser.com |

| Metalworking | Prevents rust on tools and parts during manufacturing | Corrosion prevention | gruppogaser.com |

| Dentistry | Used in dental cements for restorations | Biocompatibility and high compressive strength | atamankimya.comwikipedia.org |

Properties

CAS No. |

18428-70-1 |

|---|---|

Molecular Formula |

O10P3Zn-3 |

Molecular Weight |

318.291 |

IUPAC Name |

zinc;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/H5O10P3.Zn/c1-11(2,3)9-13(7,8)10-12(4,5)6;/h(H,7,8)(H2,1,2,3)(H2,4,5,6);/q;+2/p-5 |

InChI Key |

APUQUPOYQWVNSC-UHFFFAOYSA-I |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |

Synonyms |

triphosphoric acid, zinc salt |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Mechanistic Studies

Controlled Precipitation Techniques

Controlled precipitation is a cornerstone for synthesizing zinc phosphate (B84403), allowing for meticulous management of the final product's characteristics through the careful manipulation of reaction conditions. atamankimya.com This method typically involves the reaction of a soluble zinc source with a phosphate source in an aqueous solution. atamankimya.com

Influence of Precursor Selection on Product Morphology and Crystallinity

The choice of precursors, the initial zinc and phosphate compounds, plays a pivotal role in determining the morphology (shape and size) and crystallinity of the resulting zinc triphosphate.

Different zinc sources, such as zinc chloride, zinc nitrate, and zinc oxide, in reaction with various phosphate sources like phosphoric acid or potassium dihydrogen phosphate, lead to the formation of zinc phosphate with distinct structural characteristics. atamankimya.comaustinpublishinggroup.com For instance, the reaction between zinc oxide and orthophosphoric acid has been utilized in sonochemical synthesis to produce high purity and crystalline Zn3(PO4)2·4H2O. researchgate.net Another study demonstrated the synthesis of nano-sized zinc phosphate powders using zinc chloride and potassium dihydrogen phosphate as precursors. austinpublishinggroup.com

The morphology of the synthesized zinc phosphate can range from plate-like structures to flower-like micro-nanostructures, and this can be controlled by adjusting reaction parameters. researchgate.net For example, one study reported that plate-like samples were obtained at a pH of less than or equal to 3.5, while flower-like structures formed at a pH of 4.0 or higher. researchgate.net The use of different precursors can also influence the formation of various crystalline phases, such as hopeite and parahopeite, which are polymorphs of zinc phosphate tetrahydrate. rsc.org

| Zinc Precursor | Phosphate Precursor | Resulting Morphology/Phase | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Orthophosphoric Acid (H3PO4) | High purity, crystalline Zn3(PO4)2·4H2O | researchgate.net |

| Zinc Chloride (ZnCl2) | Potassium Dihydrogen Phosphate (KH2PO4) | Nano-sized powders | austinpublishinggroup.com |

| Zinc Acetate (B1210297) (Zn(CH3COO)2) | Disodium Hydrogen Phosphate (Na2HPO4) | Phase pure hopeite | rsc.org |

| Zinc Nitrate (Zn(NO3)2) | Diammonium Hydrogen Phosphate ((NH4)2HPO4) | Hollow nanospheres (at low temperatures) | acs.org |

Optimization of Reaction Parameters (pH, Temperature, Concentration, Time)

The precise control of reaction parameters is crucial for tailoring the properties of synthesized zinc phosphate. atamankimya.com These parameters include pH, temperature, reactant concentration, and reaction time.

pH: The pH of the reaction mixture significantly influences the morphology and crystal structure of the final product. For instance, adjusting the pH can lead to the formation of different shapes like flower-shaped, bicone-shaped, and prismatic crystals. researchgate.net In one study, a pH of 3.0 was found to be optimal for the formation of a dense white precipitate of zinc phosphate. austinpublishinggroup.com Another investigation showed that pH control could produce plate-like or flower-like morphologies. researchgate.net

Temperature: Temperature plays a critical role in the kinetics of the precipitation reaction and the crystallinity of the product. Moderately elevated temperatures, typically between 60–90°C, are often employed in conventional synthesis. atamankimya.com However, some studies have shown that hollow zinc phosphate nanospheres can be formed at temperatures below 25°C. acs.org Solvothermal flow synthesis has demonstrated that increasing the reaction temperature can decrease the size of individual crystallite sheets. rsc.org

Concentration: The concentration of the zinc and phosphate precursors affects the nucleation and growth rates of the crystals, thereby influencing particle size and distribution. atamankimya.com

Time: The reaction time is another key parameter that determines the extent of the reaction and the final product characteristics. In a comparative study of conventional and sonochemical methods, the optimal reaction time for the conventional method was 60 minutes, while the sonochemical method required only 10-15 minutes. austinpublishinggroup.comaustinpublishinggroup.com

| Parameter | Effect on Synthesis | Example Finding | Reference |

|---|---|---|---|

| pH | Controls morphology and crystal structure. | pH ≤ 3.5 yields plate-like structures; pH ≥ 4.0 yields flower-like structures. | researchgate.net |

| Temperature | Influences reaction kinetics, crystallinity, and particle size. | Increasing temperature in solvothermal synthesis decreases crystallite size. | rsc.org |

| Concentration | Affects nucleation, growth rates, and particle size. | Careful control is necessary for desired crystal size and purity. | atamankimya.com |

| Time | Determines reaction completion and final product properties. | Sonochemical methods significantly reduce reaction time compared to conventional methods. | austinpublishinggroup.comaustinpublishinggroup.com |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including various forms of zinc phosphates. nih.govacs.org These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. rsc.orgnih.govresearchgate.net

These techniques allow for the synthesis of materials with high crystallinity and controlled morphology. For example, hydrothermal synthesis has been used to produce new zinc phosphates with one-dimensional, two-dimensional layered, and three-dimensional structures. nih.govacs.org The use of organic molecules, known as structure-directing agents, during hydrothermal synthesis can lead to the formation of novel, complex structures, such as layered zinc phosphates intercalated with organic amines. rsc.orgcapes.gov.br

A solvothermal flow synthesis method has been reported for the production of phase-pure hopeite pigment. rsc.orgrsc.org This continuous flow method offers advantages such as fine control over synthesis parameters and a higher conversion rate, making it an environmentally sustainable and cost-efficient approach. rsc.orgrsc.org Microwave-assisted hydrothermal synthesis has also been explored to produce zinc phosphate nanoparticles with exceptional battery properties. researchgate.net

Sonochemical and Ultrasonic-Assisted Synthesis

Sonochemical methods utilize the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. austinpublishinggroup.comaustinpublishinggroup.com This technique has been successfully applied to the synthesis of zinc phosphate, offering several advantages over conventional methods.

Studies have shown that sonochemical synthesis can significantly reduce reaction times, increase product yield, and improve the crystallinity of zinc phosphate. austinpublishinggroup.comaustinpublishinggroup.com For instance, one study reported that the sonochemical method reduced the reaction time to 15 minutes from the 60 minutes required for the conventional method, while also increasing the crystallinity by almost 27%. austinpublishinggroup.com This method is also more energy-efficient, saving over 80% of the energy required by conventional synthesis. austinpublishinggroup.com

Ultrasonic assistance has been used to prepare amorphous zinc phosphate nanospheres with a uniform shape and controllable diameter. koreascience.kr The combination of ultrasonic, template, and microwave assistance (UTM assisted route) has been shown to be a facile and efficient one-step method for synthesizing surface-modified zinc phosphate nanocrystals with good dispersion and small particle size. scirp.orgscirp.org

Green Chemistry Principles in Triphosphoric Acid, Zinc Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of zinc phosphate synthesis, this translates to using environmentally benign solvents (like water), reducing energy consumption, and minimizing waste.

The solvothermal flow synthesis method is an example of a greener approach, as it is environmentally sustainable and minimizes waste through a higher conversion rate of reactants to product. rsc.org Sonochemical synthesis also aligns with green chemistry principles due to its significantly lower energy requirements and reduced reaction times compared to conventional methods. austinpublishinggroup.comaustinpublishinggroup.com Furthermore, the use of a solvent-free system with vacuum to remove the water byproduct in the synthesis of other compounds showcases a green chemistry approach that could potentially be adapted for zinc phosphate synthesis. rsc.org The development of biological synthesis methods using plants, algae, and microorganisms is also a promising eco-friendly alternative to conventional physical and chemical methods. nih.gov

Template-Assisted Fabrication of Nanostructures

Template-assisted synthesis is a versatile method for creating nanomaterials with controlled shapes and sizes. This approach utilizes a pre-existing template, which can be a hard or soft material, to direct the growth of the desired nanostructure.

Cellulose (B213188), a biopolymer, has been used as a template for the formation of various inorganic nanostructures, including zinc oxide. mdpi.com The hydroxyl groups on the surface of cellulose can efficiently nucleate the growth of inorganic phases. mdpi.com While the direct use of templates for zinc triphosphate is less documented in the provided context, the principles are transferable. For instance, a one-step ultrasonic-template-microwave (UTM) assisted route, using triton (B1239919) x-100 as a template, has been successfully employed to synthesize zinc phosphate nanocrystals. scirp.orgscirp.org This method combines the benefits of ultrasonic assistance with the shape-directing influence of a template. The template-assisted fabrication of zinc oxide nanorod arrays demonstrates the potential for creating ordered, three-dimensional structures. nih.gov This approach could be adapted for zinc phosphate to create novel materials with tailored properties for various applications.

In-situ Surface Modification Strategies

In-situ surface modification refers to the process where the surface properties of zinc triphosphate particles are altered during their synthesis. This approach is advantageous as it often combines synthesis and surface functionalization into a single step, preventing particle agglomeration and enhancing dispersion in various media. scirp.orgscirp.org The primary goal is to control the size, morphology, and surface chemistry of the nanoparticles to improve their performance in applications such as anti-corrosion coatings. scirp.orgscirp.orgresearchgate.net

A prominent one-step method involves an ultrasonic-template-microwave (UTM) assisted route. scirp.orgscirp.org In this technique, ultrasonic technology is employed to improve the distribution of the product, while microwave-assisted synthesis provides rapid and uniform heating. scirp.orgscirp.org A surfactant, acting as a template, is introduced during the reaction to control crystal growth and modify the surface. For instance, the non-ionic surfactant Triton X-100 has been successfully used to produce well-dispersed zinc phosphate nanocrystals with particle sizes between 30-35 nm. scirp.org The surfactant forms a shell on the surface of the nanocrystals, which prevents agglomeration during the drying process and improves the material's dispersion in paint formulations. scirp.orgscirp.org

The in-situ modification directly influences the final properties of the material. The use of surfactants with a high charge density polar head allows them to bind to the crystal nuclei, which protects them from extensive aggregation and helps control the size and morphology of the resulting nanoparticles. researchgate.net Research has demonstrated that zinc phosphate nanocrystals synthesized via the UTM method exhibit significantly improved anti-corrosion performance compared to bulk materials, attributed to their small size and excellent dispersion. scirp.org

Another strategy involves the incorporation of various additives into the phosphating solution. Divalent cations like Magnesium (Mg²⁺) and Nickel (Ni²⁺) can be added during the synthesis process to refine the crystal structure. The addition of Mg²⁺ has been shown to reduce the grain size of the phosphate crystals and increase their population density, leading to better surface coverage and corrosion protection. nih.gov Similarly, Ni²⁺ can alter the nucleation and growth rate of the phosphate crystals. nih.gov

Below is a table summarizing various in-situ modification strategies and their effects.

| Modification Strategy | Modifying Agent/Technique | Observed Effects | Reference |

| Ultrasonic-Template-Microwave (UTM) | Triton X-100 | Produces well-dispersed nanocrystals (30-35 nm); prevents agglomeration; improves anti-corrosion performance. | scirp.orgscirp.org |

| Additive Incorporation | Magnesium (Mg²⁺) | Reduces phosphate grain size; increases grain population density; improves corrosion protection. | nih.gov |

| Additive Incorporation | Nickel (Ni²⁺) | Modifies nucleation and growth rate of crystals. | nih.gov |

| Surfactant-assisted Synthesis | Cationic and Anionic Surfactants | Controls particle size and morphology by binding to crystal nuclei. | researchgate.net |

Mechanistic Insights into Zinc Triphosphate Formation

The formation of zinc triphosphate, particularly in the context of conversion coatings, is a complex process involving several electrochemical and precipitation stages. The mechanism is heavily influenced by factors such as pH, temperature, and the nature of the substrate. ethz.ch The process typically begins with the dissolution of a metal substrate (like iron or steel) in an acidic phosphate solution. nih.gov

The key steps in the formation of a zinc phosphate coating, such as one composed of hopeite (Zn₃(PO₄)₂·4H₂O), are as follows:

Substrate Dissolution and pH Increase: The process initiates with an acid attack on the metal substrate, which leads to the dissolution of the metal (e.g., iron) and the consumption of protons (H⁺). This reaction causes a local increase in the pH at the metal-solution interface. nih.govethz.ch

Precipitation of Phosphate Crystals: The rise in local pH reduces the solubility of zinc phosphate. When the concentration of zinc and phosphate ions exceeds the solubility product, precipitation occurs, leading to the nucleation and growth of zinc phosphate crystals on the substrate surface. ethz.ch

Crystal Growth and Layer Formation: The newly formed nuclei grow into larger crystals. Higher temperatures can accelerate the growth of these crystals. ethz.ch The morphology and composition of the resulting layer can vary. For instance, on iron-based substrates, the coating can be composed of hopeite and phosphophyllite (Zn₂Fe(PO₄)₂). ethz.ch

Studies have shown that the initial pH of the phosphating bath plays a critical role. Deposition at a higher initial pH (e.g., 2.5) can lead to precipitation from the bulk solution, while a lower pH (e.g., 2.0) promotes coating growth directly from the substrate surface. ethz.ch On certain substrates like pearlitic steel, a porous interlayer primarily composed of iron phosphate can form at the coating/steel interface, upon which zinc phosphate crystals then nucleate. ethz.ch

The formation can also be understood through the lens of biomineralization. Fungi, for example, can influence the formation of hopeite through their metabolic processes, which alter the local pH. Hopeite formation is favored in near-neutral pH environments. mdpi.com

The synthesis of different zinc phosphate structures can also be directed by using organic templates. For example, organically templated zinc phosphates can be synthesized hydrothermally, where the organic molecules direct the formation of specific crystal structures with channels and pores. acs.org

Below is a data table outlining the key stages and influencing factors in zinc triphosphate formation.

| Stage | Description | Key Influencing Factors | Reference |

| 1. Initiation | Acidic dissolution of the metal substrate. | Substrate material, acid concentration. | nih.gov |

| 2. Nucleation | Local pH at the interface increases, causing the solubility limit of zinc phosphate to be exceeded and precipitation to begin. | pH of the solution, local ion concentration. | ethz.ch |

| 3. Crystal Growth | Precipitated nuclei grow into a crystalline layer of hopeite and/or phosphophyllite. | Temperature, presence of accelerators (e.g., NO₂⁻, NO₃⁻), additives (e.g., Mg²⁺). | nih.govethz.ch |

| 4. Layer Maturation | A coherent phosphate layer is formed on the substrate. | Substrate microstructure, deposition time. | ethz.ch |

Advanced Characterization Techniques in Materials Research

Diffraction and Scattering Methods

Diffraction and scattering techniques are fundamental in materials science for probing the physical structure of materials, from their crystalline arrangement to particle size distribution in a dispersion.

X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phases present in a material. When a sample of zinc triphosphate is exposed to an X-ray beam, the regularly spaced atoms in its crystal lattice diffract the X-rays at specific angles. The resulting pattern of diffraction peaks is unique to its crystalline structure. Studies on zinc phosphate (B84403) coatings confirm that the main constituents are often hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O). imim.pl

In one analysis of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), a series of distinct diffraction peaks were identified, corresponding to specific crystal planes. scirp.org These peaks confirm the material's crystalline nature and allow for phase identification by matching the peak positions (2θ values) to standard reference patterns, such as those in the JCPDS database (File No. 33-1474). scirp.org

The table below presents characteristic XRD peaks observed for zinc phosphate tetrahydrate. scirp.org

| 2-Theta (°) | Miller Indices (hkl) |

| 9.65 | (020) |

| 16.68 | (200) |

| 17.79 | (210) |

| 18.26 | (011) |

| 19.38 | (040) |

| 22.17 | (230) |

| 25.67 | (221) |

| 31.31 | (241) |

| 35.67 | (002) |

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles suspended in a liquid. usp.org The method analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, leading to rapid fluctuations. usp.org The Stokes-Einstein equation relates this movement to the particle's hydrodynamic diameter. usp.org

In a study analyzing various zinc phosphate-based particles, a sample based on triphosphate salts (referred to as ZnD) was found to have an average diameter of 1035 nm. nih.gov The polydispersity index (PDI), a measure of the broadness of the size distribution, for similar zinc phosphate particles was reported to be between 0.16 and 0.19. nih.gov A lower PDI value indicates a more monodisperse or uniform particle size distribution. acs.org

| Parameter | Value | Reference |

| Average Diameter (Z-average) | 1035 nm | nih.gov |

| Polydispersity Index (PDI) | 0.16 - 0.19 | nih.gov |

X-ray Diffraction (XRD) for Crystalline Phase Identification

Surface and Chemical Compositional Analysis

Analyzing the surface and elemental makeup of zinc triphosphate is crucial for understanding its chemical purity and the distribution of its constituent elements.

Energy Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by an electron beam. wikipedia.org Since each element has a unique atomic structure, it produces a unique set of X-ray peaks, allowing for elemental identification and compositional measurement. wikipedia.org

When applied to zinc phosphate materials, EDX analysis consistently confirms the presence of zinc (Zn), phosphorus (P), and oxygen (O). nih.gov Elemental mapping via EDX reveals the spatial distribution of these elements, and studies on zinc phosphate coatings have shown a uniform distribution of Zn and P across the material's surface. nih.govresearchgate.net This homogeneity is a key indicator of the coating's quality and consistency. In some analyses of zinc-doped calcium phosphate coatings, the zinc concentration was found to be low, around 0.4 ± 0.2 wt.%. researchgate.net

| Element | Purpose | Findings |

| Zinc (Zn) | Identification & Mapping | Uniformly distributed across the material's surface. nih.govresearchgate.net |

| Phosphorus (P) | Identification & Mapping | Uniformly distributed, confirming the phosphate component. nih.govresearchgate.net |

| Oxygen (O) | Identification & Mapping | Present throughout the sample, as expected for a phosphate compound. nih.gov |

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific chemical elements. jove.com For zinc analysis, a sample containing zinc triphosphate is typically dissolved or digested to release the zinc ions into a solution. nemi.gov This solution is then aspirated into a flame (commonly an air-acetylene flame), where it is atomized. oiv.int

A hollow-cathode lamp emitting light at zinc's specific absorption wavelength (213.9 nm) is directed through the flame. oiv.intoiv.int The zinc atoms in the flame absorb some of this light, and the amount of absorption is directly proportional to the concentration of zinc in the sample. jove.com By comparing the absorbance of the sample to that of standard solutions with known zinc concentrations, the exact amount of zinc in the original material can be quantified. nemi.govoiv.int This method is effective for analyzing zinc content in a range from 10 to 500 µg/L, with dilutions required for higher concentrations. nemi.gov

| Parameter | Specification | Reference |

| Technique | Flame Atomic Absorption Spectrometry | oiv.int |

| Wavelength | 213.9 nm | oiv.intoiv.int |

| Oxidant | Air-acetylene flame | oiv.int |

| Light Source | Zinc hollow-cathode lamp | oiv.intoiv.int |

| Quantification Range | 0 to 1.0 mg/L (in solution) | oiv.int |

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effect of heat on a material. These methods provide critical information about thermal stability, decomposition, and phase transitions.

Research on the thermal stability of zinc phosphate coatings, specifically hopeite (Zn₃(PO₄)₂·4H₂O), reveals distinct thermal events upon heating. srce.hr DTA curves show a significant endothermic peak between approximately 110 °C and 180 °C, with a minimum at 150 °C. srce.hr This peak corresponds to the partial dehydration of the hopeite structure. srce.hr

TGA complements this by measuring the change in mass as a function of temperature. For zinc phosphate, a gradual weight loss begins around 110 °C. srce.hr The total weight loss in the temperature range of 110 °C to 150 °C is approximately 5 wt.%, which is attributed to the loss of water of crystallization (dehydration). imim.plsrce.hr As heating continues to 400 °C, the total weight loss increases to about 12 wt.%. srce.hr These analyses are vital for determining the temperature limits within which the material maintains its structural integrity.

| Temperature Range (°C) | Technique | Observation | Interpretation | Reference |

| 110 - 180 | DTA | Endothermic peak (minimum at 150°C) | Partial dehydration of hopeite | srce.hr |

| 110 - 150 | TGA | ~5% weight loss | Dehydration (loss of water of crystallization) | imim.plsrce.hr |

| Up to 400 | TGA | ~12% total weight loss | Further dehydration and decomposition | srce.hr |

Acidity and Adsorption Characterization

The acidic properties of a solid material, such as the number, strength, and type of acid sites, are critical parameters that dictate its performance in various chemical reactions.

Ammonia (B1221849) Temperature Programmed Desorption (NH3-TPD) is a widely used technique to determine the total number of acid sites and their strength distribution on the surface of a solid catalyst. microtrac.com The method involves several steps: first, the sample of Triphosphoric acid, zinc salt, would be pre-treated, typically by heating it in an inert gas flow to remove any adsorbed species. ijirse.in After cooling, a flow of ammonia gas is introduced, allowing ammonia molecules to adsorb onto the acid sites of the material. austinpublishinggroup.com Any weakly bound or physisorbed ammonia is then purged with an inert gas. austinpublishinggroup.com

Following this, the temperature of the sample is increased at a constant rate, causing the adsorbed ammonia to desorb from the surface. A detector, such as a thermal conductivity detector (TCD), continuously monitors the concentration of ammonia in the effluent gas. ijirse.in The resulting data is plotted as a TPD profile, showing desorption peaks at different temperatures.

The temperature at which ammonia desorbs is indicative of the acid site strength. Generally, desorption peaks are categorized into different temperature regions:

Low-temperature peaks (typically < 250°C): Correspond to ammonia desorbing from weak acid sites. researchgate.net

Mid-temperature peaks (typically 250°C - 450°C): Indicate the presence of medium-strength acid sites. researchgate.net

High-temperature peaks (typically > 450°C): Are attributed to the desorption of ammonia from strong acid sites. researchgate.net

The area under each desorption peak is proportional to the amount of desorbed ammonia, which can be quantified to determine the concentration of acid sites of a particular strength. researchgate.net For this compound, one would expect the TPD profile to reveal the distribution of its acid site strengths, which would be crucial for tailoring its use in specific catalytic applications.

Table 1: Hypothetical NH3-TPD Data for this compound This interactive table illustrates the type of data that would be obtained from an NH3-TPD experiment. The values are hypothetical and serve as an example.

| Desorption Peak Temperature (°C) | Acid Site Strength | Acid Site Concentration (mmol/g) |

| 210 | Weak | 0.15 |

| 350 | Medium | 0.25 |

| 500 | Strong | 0.10 |

| Total Acidity | 0.50 |

While NH3-TPD provides information on the total acidity and strength distribution, it generally does not distinguish between different types of acid sites, namely Brønsted and Lewis acids. rsc.org Pyridine (B92270) Adsorption Fourier Transform Infrared (Py-FTIR) spectroscopy is a powerful technique used for this purpose.

In a Py-FTIR experiment, the this compound, sample is first activated under vacuum at an elevated temperature. It is then exposed to pyridine vapor, which adsorbs onto the acid sites. The infrared spectrum of the sample is recorded before and after pyridine adsorption. The interaction of pyridine with the acid sites gives rise to characteristic absorption bands in the IR spectrum.

The key spectral regions and their assignments are:

~1540 cm⁻¹: This band is characteristic of the pyridinium (B92312) ion, which forms when pyridine interacts with a Brønsted acid site (a proton donor). rsc.org

~1450 cm⁻¹: This band is assigned to pyridine coordinately bonded to a Lewis acid site (an electron pair acceptor). rsc.org

~1490 cm⁻¹: This band is typically attributed to pyridine adsorbed on both Brønsted and Lewis acid sites. rsc.org

By analyzing the intensity of these bands, the relative and absolute concentrations of Brønsted and Lewis acid sites can be determined. Furthermore, by conducting desorption studies at incrementally higher temperatures, the strength of these distinct acid sites can also be evaluated. For this compound, this technique would elucidate the nature of its surface acidity, identifying whether it primarily possesses proton-donating or electron-accepting sites, which is a key factor in its catalytic behavior.

Table 2: Hypothetical Py-FTIR Data for this compound This interactive table presents a hypothetical quantification of Lewis and Brønsted acid sites as would be determined by Py-FTIR.

| Acid Site Type | Characteristic IR Band (cm⁻¹) | Acid Site Concentration (µmol/g) |

| Brønsted Acid | ~1540 | 120 |

| Lewis Acid | ~1450 | 250 |

| Total B + L Acidity | 370 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of materials, providing insights into bonding, stability, and reactivity. While specific DFT studies focusing exclusively on the electronic structure of crystalline zinc triphosphate (Zn₅(P₃O₁₀)₂) are not widely available in the literature, research on related zinc phosphate (B84403) compounds and coordination polymers offers a strong basis for understanding its properties.

DFT calculations have been successfully applied to various zinc-containing compounds to explore their structural and electronic characteristics. For instance, first-principles electronic structure investigations have been carried out on zinc coordination polymers, optimizing their geometry and analyzing the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. acs.org Such studies reveal how the coordination of zinc ions with oxygen atoms from phosphate or carboxylate groups dictates the electronic properties and stability of the material, both in the gas phase and in solution. acs.org

The table below summarizes typical parameters derived from DFT calculations on related zinc compounds.

| Parameter | Description | Typical Findings in Zinc-Phosphate Systems |

| Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | Optimized geometries that closely match experimental XRD data. materialsproject.orgroyalsocietypublishing.org |

| Bond Distances | The equilibrium distance between bonded atoms (e.g., Zn-O, P-O). | Zn-O bond distances in tetrahedral or octahedral coordination typically range from 1.89 to 2.22 Å. materialsproject.org |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic excitability. | Used to assess the stability and reactivity of zinc coordination complexes. acs.org |

| Adsorption Energy | The energy change when a molecule binds to a surface. | Determines the strength and nature of interactions at interfaces, crucial for applications like corrosion inhibition. whiterose.ac.uk |

| Vibrational Frequencies | Frequencies of atomic vibrations corresponding to IR or Raman spectral peaks. | Calculated frequencies help assign experimental spectral features to specific vibrational modes, like P-O or Zn-O stretching. royalsocietypublishing.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of complex processes that are often inaccessible to direct experimental observation.

Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations (typically DFT) to compute the forces between atoms on the fly. This avoids the need for pre-parameterized force fields, making it suitable for studying chemical reactions and systems where electronic structures are dynamically changing.

AIMD simulations have been instrumental in studying the interaction between the triphosphate chain of Adenosine (B11128) 5'-triphosphate (ATP) and zinc ions (Zn²⁺) in aqueous solutions. nih.gov These simulations can characterize the fluctuating coordination geometries, the influence of the metal ion on the vibrational spectra of the phosphate groups, and the dynamics of the surrounding water molecules. nih.gov For instance, AIMD has been used to investigate different coordination modes of a methyl triphosphate (MTP)–Zn²⁺ complex, including tridentate (αβγ), bidentate (αγ and βγ), and monodentate (γ) configurations, revealing the high energy barriers associated with changes in coordination. nih.gov

In the context of tribology, AIMD has been employed to simulate the tribochemical reactions of phosphorus-based additives at sliding iron interfaces. mdpi.com These simulations can capture the real-time dissociation of molecules under pressure and shear, uncovering the atomistic mechanisms that lead to the formation of protective films. mdpi.com This approach is highly relevant for understanding how zinc triphosphate might function as an anti-wear additive, by modeling its decomposition and subsequent reaction with a metal surface under boundary lubrication conditions.

All-atom classical MD simulations, which use empirical force fields, allow for the study of larger systems over longer timescales compared to AIMD. These simulations are particularly valuable for investigating the complex coordination and self-assembly processes involving zinc and triphosphate moieties.

A key area of research has been the coordination of ATP with Zn²⁺. Using all-atom MD with enhanced sampling techniques like well-tempered metadynamics, researchers have mapped the free energy landscape of the ATP-Zn²⁺ complex formation. researchgate.netrsc.orgrsc.org These studies identify the most stable coordination structures and the pathways for their formation. The simulations show that the structure of the complex is primarily controlled by the direct coordination of the triphosphate chain to the zinc ion. researchgate.netrsc.org The most favorable coordination modes are found to be bidentate, involving the α and γ phosphate groups or the β and γ phosphate groups. researchgate.net

In a biological context, MD simulations have been used to refine and understand the crystal structure of enzymes like diacylglycerol kinase (DgkA) in complex with a zinc- and ATP-containing analogue (zinc-ACP). researchgate.net These simulations revealed interactions that were not clearly resolved in the electron density maps, showing dynamic coordination of the zinc-triphosphate moiety within the enzyme's active site with coordination distances for the zinc ion ranging from 2.0 to 2.2 Å. researchgate.net

The table below summarizes findings from MD simulations on ATP-Zn²⁺ coordination.

| Simulation Technique | System Studied | Key Findings | Reference |

| All-Atom MD (Metadynamics) | ATP-Zn²⁺ in water | The free energy landscape shows that bidentate coordination (αγ or βγ) is most stable. The complex structure is controlled by direct triphosphate-zinc interaction. | researchgate.netrsc.org |

| All-Atom MD | Diacylglycerol Kinase with Zinc-ACP | Refined the understanding of the active site, showing dynamic interactions between enzyme residues and the zinc-triphosphate moiety. Zinc coordination distances were 2.0-2.2 Å. | researchgate.net |

| Ab Initio MD | Methyl Triphosphate (MTP)-Zn²⁺ in water | Characterized various coordination modes (tridentate, bidentate, monodentate) and the high energy barriers between them. Revealed how Zn²⁺ binding affects the IR spectra of phosphate groups. | nih.gov |

Ab Initio Molecular Dynamics (AIMD)

Modeling of Phosphate Oligomers and Bioglasses

MD simulations are a crucial tool for investigating the structure and properties of phosphate-based glasses, including those containing zinc. These models help establish a link between the chemical composition and the resulting material properties, such as durability and bioactivity.

Simulations of binary zinc phosphate glass systems (xZnO·(100-x)P₂O₅) have been performed to study structural properties as a function of zinc concentration. randallcygan.com Using force fields empirically derived from known zinc-phosphate crystal structures, these MD simulations can calculate properties like density, glass transition temperature (T_g), and atomic coordination numbers. The results show that near the metaphosphate composition, the glass structure contains long-range order in the form of phosphate rings and chains (oligomers). As the zinc content increases towards the pyrophosphate composition, these extended structures break down into more isolated phosphate tetrahedra. randallcygan.com

These models also provide insight into the coordination environment of the zinc ions. MD simulations have revealed that the average Zn coordination number can remain invariant across a wide range of zinc concentrations, suggesting that changes in glass properties like T_g are not necessarily due to changes in zinc coordination but rather to modifications in the phosphate network structure. randallcygan.com Such studies are vital for designing bioglasses with tailored degradation rates for tissue engineering applications, as the dissolution of the glass is directly related to the connectivity of the phosphate network. scilit.comresearchgate.netresearchgate.netmdpi.com

Simulation of Tribochemical Reactions

Zinc phosphates, including oligomers like triphosphate, are central to the function of anti-wear lubricant additives such as zinc dialkyldithiophosphate (ZDDP). MD simulations are essential for understanding how these additives form protective tribofilms on rubbing surfaces.

Researchers use MD simulations to model the tribochemical reactions between zinc phosphate glass—the main component of ZDDP-derived tribofilms—and iron or iron oxide surfaces under shear and pressure. researchgate.nettandfonline.com These simulations show that the formation of the film is a stress-assisted and thermally activated process. emerald.com The models can investigate competing hypotheses for film growth, such as the chemical digestion of iron oxide wear particles by the zinc phosphate glass. researchgate.net

The simulations track the decomposition of the precursor molecules and the subsequent cross-linking of phosphate chains to form a durable, amorphous polyphosphate network. By analyzing the atomic trajectories and forces, these models can explain the mechanisms of friction and wear reduction at the nanoscale, providing insights that are difficult to obtain experimentally. mdpi.comroyalsocietypublishing.org

Prediction of Structure-Property Relationships

A primary goal of computational modeling is to predict macroscopic properties from the atomic-level structure. For zinc triphosphate and related materials, theoretical methods are used to establish these crucial relationships.

MD simulations of zinc phosphate glasses directly link composition to physical properties. For example, simulations have successfully predicted how density and glass transition temperature change with varying zinc oxide to phosphorus pentoxide ratios. randallcygan.com These models demonstrate that the arrangement of phosphate oligomers and the degree of cross-linking by zinc ions are the primary determinants of these bulk properties.

For applications in functional materials, computational methods like DFT can predict properties such as corrosion inhibition. By modeling the adsorption of zinc phosphate on a metal surface, DFT can calculate the binding energy and changes in electronic structure, which correlate with the protective nature of the resulting film. ijcce.ac.ir In the field of bioinformatics and drug discovery, machine learning algorithms trained on sequence and structural data are used to predict zinc-binding sites in proteins. plos.orgoup.comresearchgate.netnih.gov These models use features like evolutionary conservation and spatial clustering of specific amino acid residues to identify potential coordination sites for zinc ions, often complexed with molecules like ATP. plos.orgoup.com

Advanced Applications in Diverse Fields

Corrosion Inhibition and Protective Coatings Research

Zinc triphosphate is widely recognized for its excellent anti-corrosion properties, making it a crucial component in protective coatings for various metal substrates, particularly iron and steel. atamankimya.comgruppogaser.com

Mechanisms of Corrosion Protection by Zinc Triphosphate Coatings

Zinc triphosphate coatings protect metal surfaces through a combination of physical and electrochemical mechanisms. The coating forms a dense, insoluble crystalline layer that acts as a physical barrier, preventing moisture and other corrosive agents from reaching the metal substrate. atamankimya.comgruppogaser.com

The protective mechanism of zinc triphosphate involves several processes:

Anodic Inhibition : In the presence of moisture, zinc triphosphate can slowly dissolve, releasing phosphate (B84403) ions. These ions can react with the metal surface (e.g., iron) to form a stable, passive layer of metal phosphates, such as iron phosphate. This layer passivates the anodic sites, inhibiting the metal's dissolution. nih.govresearchgate.net

Cathodic Inhibition : Zinc ions released from the coating can precipitate as zinc hydroxide (B78521) at cathodic sites where oxygen reduction occurs. This process passivates the cathodic areas, effectively stifling the corrosion reaction. lubrizol.com

Impact of Coating Morphology, Thickness, and Composition on Performance

The effectiveness of a zinc triphosphate coating is intricately linked to its physical and chemical characteristics.

Morphology: The morphology of the zinc phosphate crystals plays a critical role in the coating's performance. A dense, compact, and uniform crystalline structure with fine, needle-like or nodular crystals is desirable as it provides better surface coverage and a more effective barrier against corrosive species. medcraveonline.comresearchgate.netemerald.com The presence of phosphophyllite [Zn₂Fe(PO₄)₂·4H₂O] crystals, in addition to hopeite [Zn₃(PO₄)₂·4H₂O], is often associated with improved corrosion resistance due to its greater chemical stability in alkaline environments. google.commedcraveonline.com

Thickness: The thickness of the zinc triphosphate coating influences its durability and protective capabilities. Generally, a thicker coating provides a longer diffusion path for corrosive agents, thus enhancing corrosion resistance. phosphating.net However, excessively thick coatings can sometimes lead to issues like reduced adhesion or cracking. For certain applications, such as in the automotive industry, coating weights of 4-10 g/m² are considered suitable. phosphating.net For environments demanding high corrosion resistance, coating weights of not less than 10 g/m² are often preferred. phosphating.net Some studies have shown that beyond a certain thickness (e.g., 8 µm), the improvement in corrosion resistance may plateau, and the quality of the topcoat becomes a more dominant factor. xometry.pro

Composition: The composition of the phosphating bath and the resulting coating significantly impacts its protective properties.

Additives: The addition of other metal ions, such as nickel and manganese, to the zinc phosphate bath can result in a tri-cationic coating with enhanced corrosion resistance and paint adhesion. henkel-adhesives.com Incorporating nanoparticles, like P-doped MoS₂, into the zinc phosphate matrix can lead to a more homogeneous and compact coating with improved microhardness and reduced friction. acs.org

Activators: Pre-treatment of the metal surface with an activation solution, such as one containing copper acetate (B1210297), can accelerate the deposition of the phosphate coating and lead to a more compact structure with improved corrosion resistance. researchgate.netemerald.com

Pigment Volume Concentration (PVC): In paint formulations, the concentration of zinc triphosphate pigment affects the coating's performance. Research on epoxy coatings has shown that a volume fraction of 30% zinc phosphate can provide optimal protection. researchgate.net

Table 1: Impact of Coating Parameters on Corrosion Resistance

| Parameter | Effect on Corrosion Resistance | Key Findings |

| Morphology | A dense, uniform crystalline structure enhances barrier properties. | The presence of phosphophyllite alongside hopeite improves alkaline stability. google.commedcraveonline.com |

| Thickness | Generally, increased thickness improves protection, but can have drawbacks. | Optimal thickness depends on the application; for some uses, 8 µm is sufficient if the topcoat is high quality. phosphating.netxometry.pro |

| Composition | Additives and activators can significantly enhance performance. | Tri-cationic coatings and nanoparticle integration improve corrosion resistance and mechanical properties. henkel-adhesives.comacs.org |

Advanced Coating Technologies and Deposition Methods (e.g., Electrophosphating)

To enhance the properties and application of zinc triphosphate coatings, various advanced technologies and deposition methods are being researched and implemented.

Electrophosphating: This electrochemical method accelerates the phosphating process by applying an electric current. asau.ru It can result in the formation of a more uniform and fine-grained coating structure, which in turn can lead to lower porosity and higher corrosion resistance compared to conventional immersion methods. medcraveonline.com Studies on Ni-Zn electrophosphate coatings have shown that parameters like pH, temperature, and current density can be optimized to minimize the corrosion current of the resulting coating. frontiersin.org

Spray and Immersion Processes: Depending on the industrial application, zinc phosphate coatings are typically applied through either spray or immersion methods. henkel-adhesives.com Both processes involve cleaning and surface conditioning steps to ensure proper deposition of the coating. henkel-adhesives.com

Powder Coatings: The use of zinc phosphate in powder coatings is a growing trend. These coatings are environmentally friendly and offer excellent durability and corrosion protection. atamankimya.com

Advanced Deposition Techniques for Thin Films: While not exclusively for zinc triphosphate, various advanced deposition techniques are used to create thin protective films. These include:

Physical Vapor Deposition (PVD) mdpi.com

Chemical Vapor Deposition (CVD) mdpi.com

Magnetron Sputtering mdpi.com

Pulsed Laser Deposition (PLD) mdpi.com

Sol-gel method mdpi.com

These methods offer precise control over the film's thickness, composition, and morphology, opening up possibilities for developing highly specialized and effective protective coatings.

Catalysis Research and Development

Beyond its primary use in corrosion protection, zinc triphosphate and related zinc-based compounds are being explored for their catalytic activity in various chemical reactions.

Heterogeneous Catalysis for Organic Synthesis Reactions

Zinc phosphate has emerged as a promising non-toxic and environmentally friendly heterogeneous catalyst in organic synthesis. rsc.org It has demonstrated good catalytic activity in multicomponent reactions for the synthesis of symmetrically substituted pyridine (B92270) and substituted alkene derivatives. rsc.org The use of zinc phosphate as a catalyst offers several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture and recyclability. researchgate.net

Research has shown that zinc phosphate can be a viable alternative to other catalytic supports, sometimes requiring milder reaction conditions, such as lower temperatures and shorter reaction times. rsc.org Zinc-based metal-organic frameworks (MOFs) have also been investigated as heterogeneous catalysts for C-C bond formation reactions, such as the Knoevenagel condensation. rsc.org

Table 2: Application of Zinc Phosphate in Heterogeneous Catalysis

| Reaction Type | Catalyst | Key Advantages |

| Synthesis of substituted pyridines and alkenes | Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Environmentally sustainable, good catalytic activity, potential for milder reaction conditions. rsc.org |

| Knoevenagel Condensation | Zinc-based MOF (Zn-Bp-BTC) | Efficient catalysis, recyclability. rsc.org |

| Methanolysis of organophosphorus pesticides | Zn²⁺ complexes | Significant rate acceleration. nih.gov |

Photocatalytic Degradation Studies

Zinc phosphate itself has been shown to have no photocatalytic activity. ceramic-science.com However, its interaction with photocatalytic materials like zinc oxide (ZnO) is of interest. The formation of zinc phosphate on the surface of ZnO can suppress its inherent photocatalytic activity. ceramic-science.com This can be advantageous in applications where the photocatalytic degradation of surrounding materials, such as in cosmetics or coatings, is undesirable.

Conversely, in the field of environmental remediation, researchers are exploring the use of novel zinc phosphate-based materials for the photocatalytic degradation of pollutants. For instance, a novel zinc phosphate photoanode has been successfully used for the photoelectrocatalytic degradation of rhodamine B, achieving 99% reduction in 30 minutes. researchgate.net Furthermore, nanocomposites of silver zinc phosphate (AgZnPO₄) with cellulose (B213188) fibers have demonstrated enhanced photocatalytic efficiency in the degradation of dyes like methylene (B1212753) blue. nih.gov

Catalytic Applications in Methanol-to-Aromatics Conversion

The conversion of methanol (B129727) to aromatics (MTA) is a critical process for producing light aromatics like benzene, toluene, and xylenes (B1142099) (BTX) from non-petroleum sources such as coal, shale gas, or biomass. nih.gov In this field, zinc triphosphate, often in the form of zinc phosphate species supported on zeolites, has emerged as a key catalytic component. When HZSM-5 zeolite is modified with both zinc and phosphorus, it forms isolated zinc phosphate groups that are highly distributed within the zeolite's pore network. nih.govrsc.orgrsc.orgosti.govrsc.org These groups bond directly to the zeolite surface, creating strong Lewis acid centers. nih.govrsc.orgosti.govrsc.org

Table 1: Effect of Catalyst Modification on Methanol-to-Aromatics (MTA) Performance This table is interactive. Click on the headers to sort the data.

| Catalyst System | Key Structural Feature | Effect on Aromatic Selectivity | Reference |

|---|---|---|---|

| Zn-P/ZSM-5 | Isolated zinc phosphate groups on zeolite | High selectivity (~85%) to BTX | nih.govrsc.orgrsc.org |

| Zn/HZSM-5 | Zinc ions exchanged into zeolite | Lower selectivity and catalyst instability | nih.govrsc.org |

| P/HZSM-5 | Phosphorus-modified zeolite | Limited BTX formation compared to Zn-modified catalysts | nih.govrsc.org |

| Zn-Mg-P/ZSM-5 | Mesoporous structure with multiple modifiers | Enhanced selectivity for para-xylene (PX) | nih.gov |

Catalyst Stability and Regeneration Studies

A significant challenge in the MTA process is catalyst deactivation. The catalytic dehydration of methanol produces large amounts of water vapor, and the subsequent regeneration process occurs at high temperatures, demanding catalysts with high thermal and hydrothermal stability. nih.govrsc.orgrsc.org Directly modifying HZSM-5 with zinc ions can lead to several drawbacks, including the loss of zinc from the catalyst and accelerated coke formation on the surface, which reduces its lifespan and efficiency. nih.govrsc.orgrsc.org

Table 2: Challenges and Solutions in Catalyst Stability This table is interactive. Click on the headers to sort the data.

| Challenge | Cause | Solution | Mechanism of Improvement | Reference |

|---|---|---|---|---|

| Low Hydrothermal Stability | High temperatures and water vapor from MTA reaction | Modification with phosphorus | P-modification enhances the stability of the HZSM-5 zeolite framework | nih.govrsc.orgrsc.org |

| Loss of Zinc | Leaching of zinc ions under reaction conditions | Formation of insoluble zinc phosphate groups | Anchors zinc species to the zeolite, preventing loss | rsc.org |

| Coke Formation | Deposition of carbonaceous species on the catalyst surface | Co-modification with P; presence of CO₂ | P-modification can enhance coke resistance; CO₂ reacts with deposited carbon | nih.govosti.gov |

Advanced Materials and Nanomaterials Development

Integration in Hybrid Composites and Nanocomposites

Zinc triphosphate and its derivatives are increasingly being integrated into hybrid composites and nanocomposites to create materials with enhanced properties. A notable example is the synthesis of zinc phosphate particles coated with polyglycidyl methacrylate (B99206) (PGMA), forming ZnP@PGMA composite particles. rsc.org This polymer coating significantly reduces the tendency of the zinc phosphate nanoparticles to aggregate in aqueous solutions, improving their colloidal stability for bio-related applications. rsc.org The crystal structure of the zinc phosphate core, identified as tetrahedral hopeite, remains unaltered by the functionalization process. rsc.org

Another approach involves creating zinc-modified phosphate-based glass micro-fillers for integration into materials like auto-polymerized acrylic resins. nih.gov These composites have demonstrated strong antimicrobial effects without compromising the advantageous mechanical properties of the original resin. nih.gov Similarly, hierarchically structured ZnO/petal hybrid composites have been developed, where a conformal layer of a zinc compound is deposited on a biological template. nih.gov This results in unique optoelectronic characteristics and superior mechanical stability due to the synergistic effects between the biophotonic structure and the inorganic material. nih.gov

Role in Functional Materials for Self-Assembly Systems

The interaction between zinc ions and triphosphate groups is fundamental to the development of functional materials capable of self-assembly. This process is often inspired by biological systems where adenosine (B11128) 5'-triphosphate (ATP), a natural triphosphate, acts as a fuel for transient, non-equilibrium processes. rsc.orgrsc.org In synthetic systems, the binding of ATP to metallosurfactants containing zinc, such as zinc hexadecyl-1,4,7-triazacyclononane, has been used to produce transient vesicles fueled by ATP. rsc.orgrsc.org

Molecular dynamics simulations have revealed that the structure of these self-assembled complexes is primarily controlled by the direct coordination of the triphosphate chain to the zinc ion. rsc.orgrsc.org This interaction is a key element in designing a new generation of smart materials. rsc.org Researchers have also developed three-component supramolecular systems where the coordination between Zn²⁺ and other molecules, like oxalate (B1200264) (C₂O₄²⁻), forms a coordination anion that triggers the self-assembly of other components, leading to materials with novel sensing capabilities. mdpi.com The self-assembly process in these systems is driven by a combination of coordination chemistry and intermolecular forces. mdpi.com

Application as Synergistic Fillers

Zinc phosphate is a well-established synergistic filler, particularly in protective coatings. researchgate.net When incorporated into powder coatings, it enhances anti-corrosive properties by forming a passivation layer on the substrate. mdpi.com A synergistic effect has been observed when zinc phosphate is used with other fillers, such as barium sulfate (B86663) (BaSO₄), leading to a significant improvement in corrosion resistance. mdpi.com

In advanced applications, novel composite fillers are being designed to maximize this synergistic effect. One such example is a filler composed of graphene oxide (GO) nanosheets functionalized with zinc ions (Zn(II)) and phytic acid (PA). figshare.com In this GO-Zn-PA/WEC coating, the components work together to provide superior anti-corrosion performance. The graphene oxide acts as a physical barrier to corrosive species, while the zinc and phosphate components form a protective layer in defect areas. figshare.com Electrochemical tests on steel coated with this composite showed a low-frequency impedance value five times higher than that of the base coating, demonstrating significantly enhanced durability. figshare.com

Table 3: Performance of Synergistic Zinc Phosphate Fillers in Coatings This table is interactive. Click on the headers to sort the data. | Filler System | Coating Type | Performance Metric | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Zinc Phosphate (ZP) | Polyester/Epoxy Powder Coating | Salt Spray Test | Failure time increased by 1.5 to 2 times with 2% ZP | mdpi.com | | GO-Zn-PA | Waterborne Epoxy Coating (WEC) | Low-Frequency Impedance (|Z|₀.₀₁ Hz) | 1.13 × 10⁶ Ω·cm² (vs. 2.17 × 10⁵ Ω·cm² for WEC alone) | figshare.com | | GO-Zn-PA (after 14 days) | Waterborne Epoxy Coating (WEC) | Low-Frequency Impedance (|Z|₀.₀₁ Hz) | 2.01 × 10⁵ Ω·cm² (vs. 0.99 × 10⁴ Ω·cm² for WEC alone) | figshare.com |

Development of Nanoparticles for Material Science

The synthesis of zinc phosphate nanoparticles is a burgeoning area of material science, driven by their unique properties such as biocompatibility, non-toxicity, and environmental compatibility. researchgate.netijirse.innih.govresearchgate.net Various methods have been developed for their synthesis, including chemical precipitation, rsc.orgijirse.in solvothermal methods, researchgate.net polyol-mediated synthesis, acs.org and one-step routes assisted by ultrasonics and microwaves. scirp.org

These synthesis techniques allow for the production of nanoparticles with controlled size and morphology. For instance, the precipitation method using zinc acetate and phosphoric acid has successfully produced nanoparticles with an average grain size of around 15 nm and a monoclinic crystal structure. ijirse.in A one-step ultrasonic and microwave-assisted route has yielded well-dispersed nanoparticles with a size of 30-35 nm. scirp.org Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are routinely used to confirm the phase purity, morphology, and crystal structure of the synthesized nanoparticles. rsc.orgijirse.inscirp.org These nanoparticles have found diverse applications in material science, including as advanced anti-corrosion pigments, components in dental cements, and agents for drug delivery. researchgate.netnih.govscirp.org

Table 4: Synthesis and Characteristics of Zinc Phosphate Nanoparticles This table is interactive. Click on the headers to sort the data.

| Synthesis Method | Precursors | Resulting Size | Crystal Structure | Reference |

|---|---|---|---|---|

| Precipitation | Zinc acetate, Phosphoric acid | ~15 nm | Monoclinic | ijirse.in |

| Ultrasonic/Microwave Assisted | Not specified | 30-35 nm | Hopeite (Zn₃(PO₄)₂·4H₂O) | scirp.org |

| Polyol-Mediated Synthesis | Not specified | ~20 nm (uniform) | Noncrystalline (as-prepared) | acs.org |

| Aqueous Precipitation | Not specified | Spherical nanoparticles | Tetrahedral hopeite | rsc.org |

Environmental Research and Remediation

The application of zinc phosphate compounds in environmental science is multifaceted, addressing challenges from toxic metal contamination to nutrient management in agricultural systems.

Sorption and Immobilization of Toxic Metals in Contaminated Environments

Phosphate-based materials, including zinc triphosphate, are recognized for their potential in immobilizing heavy metals in contaminated soils and water. The primary mechanism involves the precipitation of highly stable and insoluble metal phosphate minerals. This process effectively reduces the bioavailability and mobility of toxic metals such as lead (Pb), cadmium (Cd), and zinc (Zn). mdpi.comresearchgate.net

Research has demonstrated that the application of phosphate compounds can significantly decrease the leachability of these metals. mdpi.com For instance, studies on soils contaminated by mining and smelting activities show that phosphate amendments lead to the formation of new, stable mineral phases containing the toxic metals. mdpi.com While the immobilization efficiency can vary depending on the specific metal and environmental conditions, the reduction in leachable lead is often significant. mdpi.comresearchgate.net However, the effectiveness for zinc immobilization through this method can sometimes be less pronounced compared to lead. mdpi.comresearchgate.net

The process is complex and can involve several mechanisms beyond simple precipitation, including ion exchange and surface adsorption onto the phosphate material. researchgate.net The effectiveness of immobilization is influenced by factors such as soil pH and the presence of other minerals. mdpi.com

Interactive Table 1: Research Findings on Heavy Metal Immobilization by Phosphates

| Heavy Metal | Immobilization Efficiency | Primary Mechanism | Influencing Factors |

|---|---|---|---|

| Lead (Pb) | High (e.g., 50%-80% reduction in leachability) mdpi.com | Precipitation of stable lead phosphate minerals researchgate.net | Soil pH, phosphate dosage |

| Cadmium (Cd) | Variable | Formation of new stable mineral substances mdpi.com | Ion exchange, surface complexation researchgate.net |

Fate and Transport Studies in Environmental Systems

Understanding the environmental fate and transport of zinc phosphate compounds is crucial for assessing their long-term impact. Once introduced into the environment, these compounds interact with soil and water components, which governs their mobility and bioavailability. zinc.org.in The speciation of zinc is highly dependent on the specific chemical and physical characteristics of the environment. zinc.org.in

Studies on soils amended with organic wastes containing zinc have shown that a very high percentage (>97%) of the zinc accumulates in the surface layer of the soil. acs.org In such systems, phosphate has been identified as a key driver of zinc speciation, with forms like amorphous zinc phosphate and zinc sorbed on hydroxyapatite (B223615) being prevalent. acs.org This suggests that the initial speciation of zinc in the applied material is a critical determinant of its subsequent environmental fate. acs.org

The mobility of zinc can also be affected by biological activity and the presence of other substances that can form complexes with zinc. scbt.com While zinc can be mobilized through natural processes like weathering, anthropogenic releases can significantly impact local concentrations. zinc.org.in The ultimate fate for much of the zinc is a return to stable mineral forms. zinc.org.in

Life Cycle Assessment (LCA) of Zinc Phosphating Processes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. diva-portal.orgitu.edu.tr LCAs of zinc phosphating, a common industrial metal pretreatment process, have been conducted to identify areas for environmental improvement. diva-portal.orgitu.edu.tr

Comparative LCA studies have been performed to evaluate zinc phosphating against newer, thin-film pretreatment technologies. These studies suggest that thin-film processes can offer a reduction in environmental impact, including a decrease in climate impact of around 20%, primarily due to lower energy requirements and reduced chemical consumption. diva-portal.org

Interactive Table 2: Comparative Environmental Impact Categories in Pre-treatment Processes

| Life Cycle Stage/Impact | Zinc Phosphating | Thin Film Pre-treatment | Key Observations |

|---|---|---|---|

| Energy Consumption | High (for heating) | Lower | Major contributor to climate impact in ZnPh diva-portal.org |

| Chemical Consumption | Significant | Significantly Decreased | Thin film processes use fewer chemicals diva-portal.org |

| Climate Impact (CO2 eq.) | Higher | Lower (~20% reduction) | Reduction is a key benefit of thin-film tech diva-portal.org |

| Waste Generation (Sludge) | Generated | Minimal | A known drawback of phosphating processes |

Role in Nutrient Management in Agro-Environmental Systems

In agro-environmental systems, zinc triphosphate is being investigated for its role in advanced nutrient delivery systems. Specifically, it is used as a coating material for zinc oxide (ZnO) nanoparticles intended for use as a nano-fertilizer. nih.gov The goal of such coatings is to control the delivery and enhance the uptake of zinc, an essential micronutrient for plants. frontiersin.orgresearchgate.net

Research has explored how a zinc phosphate shell on ZnO nanoparticles affects their uptake and translocation when applied to plant leaves. nih.gov The coating composition can be as important, or even more so, than nanoparticle size in regulating interaction with the leaf surface and subsequent uptake. nih.gov A zinc phosphate coating may enhance nanoparticle uptake and promote storage within the plant's stem. nih.gov This storage can facilitate a slower, more controlled release and transport of zinc to other parts of the plant over its growth cycle. nih.gov Upon release into the environment, these nanoparticles undergo dissolution and conversion, and can be taken up by plant roots as zinc phosphate. frontiersin.org

Bio-Interfacial Research and Advanced Biomaterials (Strictly Material Science Focus)

From a material science perspective, zinc triphosphate coatings are being developed to improve the performance of metallic biomaterials used in medical implants.

Surface Modification for Enhanced Material Biocompatibility

Surface modification is a key strategy for improving the biocompatibility of metallic implants. researchgate.netresearchgate.net Zinc triphosphate (often denoted as ZnP) coatings are being explored for this purpose, particularly for biodegradable zinc-based alloys and other metals like pure iron. nih.govrsc.org

Research indicates that a zinc phosphate coating can significantly enhance the biocompatibility of a metallic surface. nih.gov Studies comparing different zinc compounds have shown that zinc phosphate, rather than zinc oxide or zinc hydroxide, markedly improves cell response. nih.gov For example, cell culture experiments have demonstrated that preosteoblasts (bone-forming cells) and endothelial cells show significantly better adhesion and spreading on zinc phosphate-coated surfaces compared to uncoated zinc. nih.gov

The coating can also control the degradation rate of biodegradable metals. acs.org For pure iron implants, a zinc phosphate coating can slow the initial corrosion rate, preventing an excessive release of ions that could be detrimental to the healing process. rsc.org The hopeite phase (Zn₃(PO₄)₂·4H₂O), a common constituent of these coatings, is considered to have good osteogenic properties and provides a favorable surface for cell attachment. rsc.org Furthermore, the phosphate ions in the coating can attract calcium ions from body fluids, promoting the formation of apatite, a key component of bone. rsc.org

Interactive Table 3: Effects of Zinc Phosphate Coating on Biomaterial Properties

| Property | Uncoated Metallic Surface | Zinc Phosphate Coated Surface | Reference |

|---|---|---|---|

| Cell Adhesion (e.g., Osteoblasts) | Poor spreading, rounded morphology | Enhanced adhesion and spreading nih.gov | nih.gov |

| Corrosion/Degradation Rate | Potentially rapid and uncontrolled | Controlled, reduced initial rate rsc.orgacs.org | rsc.orgacs.org |

| Biocompatibility | Can exhibit cytotoxicity in direct cell culture nih.gov | Significantly enhanced nih.gov | nih.gov |

| Bioactivity | Inert | Promotes apatite formation rsc.org | rsc.org |

Design of Coatings for Biodegradable Metallic Implants

The use of zinc triphosphate and related zinc phosphate compounds as coatings for biodegradable metallic implants, such as those made from zinc (Zn) and magnesium (Mg) alloys, is a significant area of research. These coatings are designed to modulate the degradation rate of the implant and enhance its biocompatibility.

Metallic zinc is a promising candidate for bioresorbable medical implants due to its physiological relevance and suitable degradation pace, which aligns well with tissue healing times. nih.gov However, pure zinc can exhibit some cytotoxicity in direct cell cultures and its degradation in vivo can be non-uniform. nih.govams.org.cn Research has shown that the formation of an interfacial zinc phosphate (ZnP) layer is crucial for controlling the biocompatibility of these implants. nih.gov Studies comparing different degradation products revealed that ZnP significantly enhances biocompatibility, more so than zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂). nih.gov This finding suggests that applying a zinc phosphate coating is a key strategy for improving the clinical viability of zinc-based implants.

These coatings can be applied to various biodegradable alloys to enhance their properties. For instance, a metal-polyphenol coating functionalized with active metallic ions on a biodegradable zinc substrate was shown to improve corrosion resistance, suppress the initial burst release of Zn²⁺ ions, and promote excellent osteogenic ability in cell cultures. ams.org.cn Similarly, coating a Zn-Li alloy with co-doped strontium and copper tricalcium phosphate has been explored to improve biocompatibility and add antimicrobial properties. mdpi.com

For magnesium alloys, which tend to degrade too quickly in physiological environments, zinc-based phosphate coatings offer a protective barrier. A strontium-zinc-based phosphate (SZP) coating created on a zinc-pretreated magnesium alloy was found to significantly decrease the corrosion rate in a simulated oral environment. cityu.edu.hk The dense SZP coating increased the coating resistance by more than an order of magnitude, effectively mitigating the degradation of the underlying magnesium alloy. cityu.edu.hk These ceramic biomaterial coatings, including Zn₃(PO₄)₂ and zinc aluminate (ZnAl₂O₄), have demonstrated excellent cytocompatibility and can provide antibacterial properties due to the release of zinc ions. nih.gov

Table 1: Research Findings on Zinc Phosphate Coatings for Biodegradable Implants

| Implant Substrate | Coating Type | Key Research Findings | Reference |

|---|---|---|---|

| Metallic Zinc (Zn) | Interfacial Zinc Phosphate (ZnP) | ZnP formation is key to controlling biocompatibility; significantly enhances cell viability compared to ZnO or Zn(OH)₂. | nih.gov |

| Biodegradable Zinc (Zn) | Metal-Polyphenol (Tannic Acid/Metformin) with Metallic Ions | Enhanced corrosion resistance, suppressed Zn²⁺ burst release, and showed excellent osteogenic ability. | ams.org.cn |

| Zinc-Lithium (Zn-Li) Alloy | Strontium (Sr) and Copper (Cu) co-doped Tricalcium Phosphate | Aims to control degradation, improve surface biocompatibility, and provide antimicrobial properties. | mdpi.com |

| Magnesium (WE43) Alloy | Strontium-Zinc-Phosphate (SZP) on Zn-pretreatment layer | Reduced corrosion current density by 44 times; significantly mitigated degradation and enhanced cytocompatibility. | cityu.edu.hk |

| General | Zinc Phosphate (Zn₃(PO₄)₂) | Demonstrated excellent cytocompatibility and potential for antibacterial properties. | nih.gov |

Investigations into Material Interactions with Biological Components

The interaction of zinc triphosphate with biological molecules, particularly through protein cross-linking and coordination with adenosine-5'-triphosphate (B57859) (ATP), is fundamental to its biological effects and applications in biomaterials.